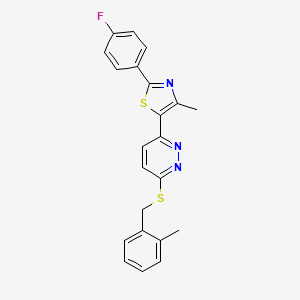

2-(4-Fluorophenyl)-4-methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole

Description

2-(4-Fluorophenyl)-4-methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole is a heterocyclic compound featuring a thiazole core substituted with a 4-fluorophenyl group at position 2, a methyl group at position 4, and a pyridazine ring at position 3. The pyridazine moiety is further functionalized with a 2-methylbenzylthio group at position 4. This structure combines aromatic, heterocyclic, and sulfur-containing substituents, which are common in bioactive molecules targeting enzymes or receptors.

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-4-methyl-5-[6-[(2-methylphenyl)methylsulfanyl]pyridazin-3-yl]-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN3S2/c1-14-5-3-4-6-17(14)13-27-20-12-11-19(25-26-20)21-15(2)24-22(28-21)16-7-9-18(23)10-8-16/h3-12H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKNGSSVSACMHKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=C(C=C4)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-4-methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyridazine ring and the fluorophenyl group. Common reagents used in these reactions include thionyl chloride, hydrazine, and various substituted benzyl halides. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Fluorophenyl)-4-methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

2-(4-Fluorophenyl)-4-methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of advanced materials with specific properties.

Mécanisme D'action

The mechanism of action of 2-(4-Fluorophenyl)-4-methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression.

Comparaison Avec Des Composés Similaires

Structural Analogues with Halogen-Substituted Aryl Groups

Compounds 4 and 5 () are isostructural thiazole derivatives with chlorophenyl (Cl) and fluorophenyl (F) substituents, respectively. Both share a triazole-pyrazole-thiazole hybrid core but differ in halogen substitution. Key findings:

- Crystal Packing : Despite identical triclinic $ P\overline{1} $ symmetry, the halogen size (Cl vs. F) necessitates subtle adjustments in molecular conformation and crystal packing. This highlights the role of substituent steric and electronic effects in solid-state organization .

- Planarity : The fluorophenyl group in compound 5 adopts a perpendicular orientation relative to the molecular plane, a feature absent in the chlorophenyl analog. Such conformational flexibility may influence solubility or intermolecular interactions .

Table 1: Comparison of Halogen-Substituted Thiazole Derivatives

| Compound | Substituent (R) | Core Structure | Crystal System | Planarity Deviation |

|---|---|---|---|---|

| Target Compound | 2-methylbenzylthio | Thiazole-pyridazine | N/A* | N/A* |

| Compound 4 | 4-chlorophenyl | Thiazole-triazole-pyrazole | Triclinic $ P\overline{1} $ | Minimal |

| Compound 5 | 4-fluorophenyl | Thiazole-triazole-pyrazole | Triclinic $ P\overline{1} $ | Fluorophenyl perpendicular |

Thioether-Functionalized Heterocycles

The target compound’s 2-methylbenzylthio group is a critical feature shared with derivatives in and –10:

- Compound 6a (): Contains a trifluoromethylpyrimidine-thiadiazole core with a 2-methylbenzylthio group. It exhibits 65% inhibition against Botrytis cinerea at 50 µg/mL, suggesting sulfur substituents enhance bioactivity .

- Thiopyrimidines (–10): Toxicity (LC50) varies with thioether chain length. Methylthio derivatives (LC50 = 8.29 mg/L) are more toxic than octylthio analogs (LC50 = 49.66 mg/L). The target compound’s 2-methylbenzylthio group may balance membrane permeability and metabolic stability .

Table 2: Impact of Thioether Substituents on Toxicity and Activity

Heterocyclic Core Variations

The pyridazine ring in the target compound distinguishes it from analogs with triazole or pyrazole cores (e.g., compounds 4, 5, and 31a/b in ).

Activité Biologique

2-(4-Fluorophenyl)-4-methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole is a complex organic compound characterized by its thiazole and pyridazine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer domains. Despite the promising structural features, comprehensive research on its biological activity remains limited.

Structural Characteristics

The compound's structure includes:

- Thiazole Ring : Known for its versatility in exhibiting various biological activities.

- Pyridazine Moiety : Often associated with pharmacological properties.

- Fluorophenyl Group : Contributes to the electronic properties of the molecule.

- Methyl Group : Enhances lipophilicity, potentially affecting bioavailability.

Biological Activity Overview

Research into the biological activity of thiazole derivatives suggests that they can exhibit a range of pharmacological effects. The following table summarizes some related compounds and their activities, which may provide insights into the potential effects of this compound.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Aminothiazole | Contains an amino group on the thiazole ring | Antibacterial, anticancer |

| 4-Methylthiazole | Methyl group on the thiazole ring | Antioxidant, antifungal |

| 5-(4-Fluorophenyl)-1,2,4-triazole | Triazole instead of thiazole | Anticancer, antiviral |

While specific studies on this compound are scarce, compounds with similar structural features have demonstrated various mechanisms of action:

- Antibacterial Activity : Thiazoles and their derivatives often inhibit bacterial growth through interference with metabolic pathways.

- Anticancer Properties : Certain thiazole derivatives are known to induce apoptosis in cancer cells by activating specific signaling pathways.

Case Studies and Research Findings

- Antimicrobial Activity : A study on thiazole derivatives showcased significant antimicrobial properties against various bacterial strains. The presence of electron-withdrawing groups like fluorine was noted to enhance activity against resistant strains.

- Anticancer Evaluation : Research involving thiazole-integrated compounds indicated promising anticancer effects, with some derivatives showing IC50 values in the low micromolar range against different cancer cell lines.

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the thiazole ring can lead to enhanced potency and selectivity towards specific biological targets.

Future Research Directions

Given the structural complexity and potential biological implications of this compound, further research is warranted:

- In Vitro and In Vivo Studies : Comprehensive studies to elucidate the mechanisms of action and therapeutic potential.

- Toxicity Assessments : Understanding safety profiles through toxicity studies in relevant cell lines.

- Exploration of Analogues : Synthesizing and testing related compounds to identify more potent derivatives.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for introducing the thioether linkage in this compound, and how can reaction yields be optimized?

- Methodological Answer : The thioether linkage can be synthesized via nucleophilic substitution or coupling reactions. For example, thiol-containing intermediates (e.g., 2-methylbenzylthiol) can react with halogenated pyridazine derivatives under heterogeneous catalysis. A protocol involving PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C improves reaction efficiency . TLC monitoring ensures reaction completion, and recrystallization in aqueous acetic acid enhances purity . Yield optimization requires stoichiometric control (1:1 molar ratio of reactants) and precise temperature regulation.

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : Combine spectroscopic and crystallographic methods:

- IR spectroscopy : Identify characteristic peaks for C-F (1200–1100 cm⁻¹), thiazole C=N (1650–1600 cm⁻¹), and thioether C-S (700–600 cm⁻¹) .

- NMR : Use H and C NMR to verify substituent positions. For instance, the 4-fluorophenyl group shows a doublet at ~7.2–7.8 ppm (J = 8–10 Hz) in H NMR .

- X-ray crystallography : Refinement with SHELXL resolves bond lengths and angles (e.g., C-S bond length ~1.75–1.82 Å) .

Q. What analytical techniques are suitable for assessing purity and stability?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities .

- Thermogravimetric analysis (TGA) : Evaluate thermal stability by monitoring mass loss at 200–300°C .

- Elemental analysis : Compare experimental vs. theoretical C/H/N percentages (e.g., ±0.3% deviation indicates high purity) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects. The fluorine atom’s strong electron-withdrawing nature activates the pyridazine ring at positions 3 and 6 for substitution. Fukui indices identify nucleophilic attack sites, while Mulliken charges highlight electrophilic regions . Molecular docking (AutoDock Vina) can predict binding affinities to biological targets like kinases .

Q. How to resolve contradictions in solubility data across different solvents?

- Methodological Answer : Solubility discrepancies arise from solvent polarity and hydrogen-bonding capacity. Systematic testing in aprotic (e.g., DMSO, THF) vs. protic (e.g., ethanol, water) solvents under controlled conditions is critical. For example:

| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |

|---|---|---|---|

| DMSO | >50 | 25 | |

| Ethanol | 10–15 | 25 | |

| Water | <1 | 25 |

- Conflicting data may stem from impurities or polymorphic forms. Use dynamic light scattering (DLS) to detect aggregates in aqueous solutions .

Q. What strategies mitigate side reactions during functionalization of the thiazole ring?

- Methodological Answer : Protect reactive sites (e.g., NH groups) with Boc or Fmoc groups before functionalization. For alkylation at the thiazole N-3 position, use mild bases (e.g., KCO) in DMF at 0–5°C to suppress ring-opening reactions . Monitor by F NMR to track fluorine-containing byproducts .

Q. How to design structure-activity relationship (SAR) studies for antimicrobial activity?

- Methodological Answer :

- Core modifications : Compare bioactivity of fluorophenyl vs. chlorophenyl or methoxyphenyl analogs .

- Side-chain variations : Test thioether vs. sulfone or sulfoxide linkages .

- Biological assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. IC values <10 µM suggest potent activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.